molecular formula C10H10O B098307 (2E,8E)-deca-2,8-dien-4,6-diyn-1-ol CAS No. 17098-68-9

(2E,8E)-deca-2,8-dien-4,6-diyn-1-ol

Cat. No. B098307
CAS RN: 17098-68-9
M. Wt: 146.19 g/mol
InChI Key: ONZYQGMNWZGRPO-VHYPUYLQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E,8E)-deca-2,8-dien-4,6-diyn-1-ol is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. Also known as 10-oxo-4,6-decadiyn-1-ol, this compound is a member of the enyne family, which is a class of organic compounds that contain both double and triple bonds in their carbon-carbon chains. In

Scientific Research Applications

  • Food Chemistry and Quality Analysis : A study by Czepa and Hofmann (2004) explored the influence of specific bisacetylenic oxylipins, similar in structure to (2E,8E)-deca-2,8-dien-4,6-diyn-1-ol, on the bitter off-taste in carrots and carrot products. This research developed analytical procedures for accurate quantitation of these compounds, demonstrating their significance in food quality evaluation (Czepa & Hofmann, 2004).

  • Chemical Reactions and Catalysts : Grubbs and Hoppin (1977) investigated the metathesis of deca-2,8-diene with various catalysts, focusing on the initial product formation and reaction mechanisms. This study contributes to understanding the catalytic processes involving compounds like this compound (Grubbs & Hoppin, 1977).

  • Medicinal Chemistry : A 2020 study by Nur et al. examined the inhibition of cholesteryl ester synthesis by polyacetylenes similar to this compound. This research offers insights into potential medicinal applications of such compounds in regulating cholesterol levels (Nur et al., 2020).

  • Phytochemistry and Larvicidal Activity : Research by Simas et al. (2013) identified acetylenic compounds, structurally related to this compound, in Acmella oleracea. These compounds displayed larvicidal activity against Aedes aegypti larvae, suggesting potential applications in mosquito control (Simas et al., 2013).

  • Biological Activity and Toxicology : Pacciaroni et al. (2000) studied the bioactivity of alkenynes similar to this compound in Conyza albida. They found these compounds to exhibit toxicity in bioassays and moderate inhibitory activity against human topoisomerase I, highlighting their potential biological and pharmacological significance (Pacciaroni et al., 2000).

properties

IUPAC Name

(2E,8E)-deca-2,8-dien-4,6-diyn-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-2-3-4-5-6-7-8-9-10-11/h2-3,8-9,11H,10H2,1H3/b3-2+,9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONZYQGMNWZGRPO-VHYPUYLQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC#CC#CC=CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C#CC#C/C=C/CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

505-98-6
Record name 2,8-Decadiene-4,6-diyn-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505986
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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